molecular formula C7H10ClN3O2 B13002444 (R)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride

(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride

Cat. No.: B13002444
M. Wt: 203.62 g/mol
InChI Key: UAAWXMAYFWIDDQ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride is a compound that features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and propanoic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The pyridazine ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler compound with a similar ring structure but lacking the amino and propanoic acid groups.

    Pyridazinone: A derivative with an oxygen atom in the ring, showing different chemical properties.

    Pyrimidine: Another diazine with nitrogen atoms at different positions, used in various medicinal applications.

Uniqueness

®-2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride is unique due to its specific combination of functional groups and the pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

(2R)-2-amino-3-pyridazin-3-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c8-6(7(11)12)4-5-2-1-3-9-10-5;/h1-3,6H,4,8H2,(H,11,12);1H/t6-;/m1./s1

InChI Key

UAAWXMAYFWIDDQ-FYZOBXCZSA-N

Isomeric SMILES

C1=CC(=NN=C1)C[C@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=NN=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.